molecular formula C10H17F2NO4 B12444136 Tert-butyl 4,4-difluoro-3,3-dihydroxypiperidine-1-carboxylate

Tert-butyl 4,4-difluoro-3,3-dihydroxypiperidine-1-carboxylate

Cat. No.: B12444136
M. Wt: 253.24 g/mol
InChI Key: KXNGQIRRCZJMFX-UHFFFAOYSA-N
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Description

Tert-butyl 4,4-difluoro-3,3-dihydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C10H17F2NO4 It is a piperidine derivative that features two fluorine atoms and two hydroxyl groups on the piperidine ring, along with a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,4-difluoro-3,3-dihydroxypiperidine-1-carboxylate typically involves the reaction of a piperidine derivative with fluorinating agents and protective groups. One common method involves the use of tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate as a starting material . The reaction conditions often include the use of solvents such as methanol and the application of specific temperatures to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,4-difluoro-3,3-dihydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4,4-difluoro-3,3-dihydroxypiperidine-1-carboxylate is unique due to the presence of both fluorine atoms and hydroxyl groups on the piperidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

tert-butyl 4,4-difluoro-3,3-dihydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO4/c1-8(2,3)17-7(14)13-5-4-9(11,12)10(15,16)6-13/h15-16H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNGQIRRCZJMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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